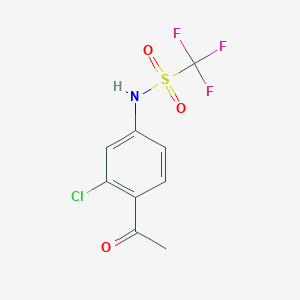
N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a trifluoromethanesulfonamide group, which is known for its strong electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetyl-3-chloroaniline.
Sulfonylation: The aniline derivative undergoes sulfonylation with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its strong electron-withdrawing trifluoromethanesulfonamide group makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological pathways. Its unique structure allows for the exploration of new drug candidates with potential therapeutic applications.
Medicine
In medicinal chemistry, sulfonamide derivatives are known for their antibacterial properties. This compound may serve as a lead compound for the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(4-acetyl-3-chlorophenyl)acetamide: This compound shares a similar aromatic structure but lacks the trifluoromethanesulfonamide group.
N-(4-acetyl-3-chlorophenyl)cyclopropanesulfonamide: This compound features a cyclopropane ring instead of the trifluoromethanesulfonamide group.
Uniqueness
The presence of the trifluoromethanesulfonamide group in N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide makes it unique compared to its analogs. This group imparts strong electron-withdrawing properties, enhancing the compound’s reactivity and making it a valuable intermediate in various chemical reactions.
属性
分子式 |
C9H7ClF3NO3S |
|---|---|
分子量 |
301.67 g/mol |
IUPAC 名称 |
N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H7ClF3NO3S/c1-5(15)7-3-2-6(4-8(7)10)14-18(16,17)9(11,12)13/h2-4,14H,1H3 |
InChI 键 |
NQOIQTXRDAOVMK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
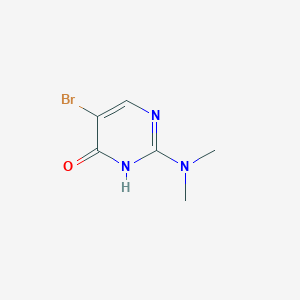
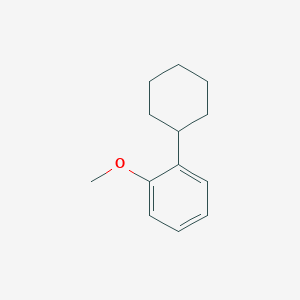
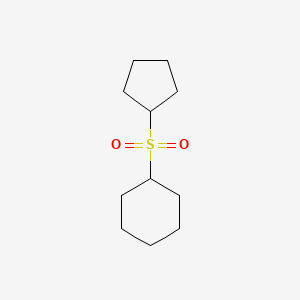

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)

![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
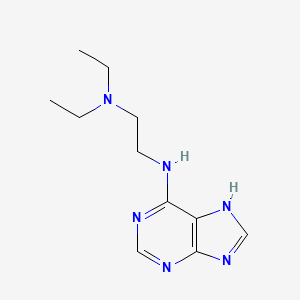
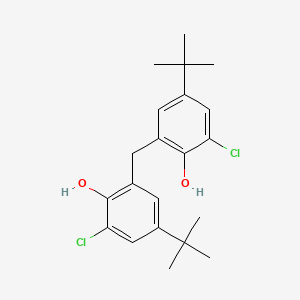
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
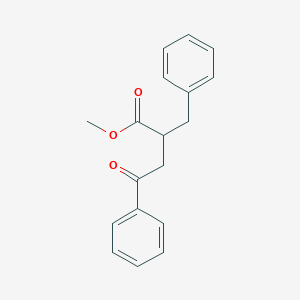
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
